molecular formula C7H5BrFNO2 B1290773 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene CAS No. 208165-95-1

1-Bromo-4-fluoro-5-methyl-2-nitrobenzene

Cat. No. B1290773
M. Wt: 234.02 g/mol
InChI Key: GQKJGQRSKKRVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-fluoro-5-methyl-2-nitrobenzene is a compound that is not directly studied in the provided papers. However, the papers do discuss related bromo-nitrobenzene compounds and their properties, which can provide insights into the behavior of similar compounds. For instance, the electrochemical reduction of 1-bromo-4-nitrobenzene has been studied, showing the formation of arylzinc products , and the reactivity of its radical anion in an ionic liquid has been characterized . These studies can help infer the reactivity of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene under similar conditions.

Synthesis Analysis

The synthesis of related compounds such as 1-bromo-2,4-dinitrobenzene and 1,4-bis(bromomethyl)-2-fluorobenzene has been reported, which typically involves multi-step reactions starting from substituted benzene derivatives. The synthesis of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene would likely follow a similar pathway, involving halogenation and nitration steps. The specific conditions for these reactions, such as temperature, solvent, and reagents, would need to be optimized for the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of bromo-fluorobenzene derivatives has been investigated using spectroscopic methods and density functional theory (DFT) calculations . These studies provide information on the influence of halogen atoms on the geometry and vibrational modes of the benzene ring. For 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene, similar methods could be used to predict and analyze its molecular structure, including the effects of the substituents on the electronic properties of the molecule.

Chemical Reactions Analysis

The reactivity of bromo-nitrobenzene compounds in various chemical reactions has been explored. For example, the radical anion of 1-bromo-4-nitrobenzene shows changed reactivity in an ionic liquid , and the compound can participate in Suzuki coupling reactions to form new derivatives . These findings suggest that 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene could also engage in similar reactions, potentially serving as an intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorobenzene derivatives can be deduced from spectroscopic investigations and computational studies . These analyses reveal the impact of substituents on properties such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies. The thermodynamic properties, such as heat capacities, entropies, and enthalpy changes, can also be calculated to understand the stability and reactivity of the compound at different temperatures .

Scientific Research Applications

Application 1: Synthesis of N-fused tricyclic indoles, dimethyamine, benzofuran

  • Summary of Application : This compound is used as a reactant in the synthesis of N-fused tricyclic indoles, dimethyamine, and benzofuran .

Application 2: Synthesis of 6-bromo-1 H -benzo [ d ] [1,2,3]triazol-1-ol

  • Summary of Application : This compound is used in the synthesis of 6-bromo-1 H -benzo [ d ] [1,2,3]triazol-1-ol .

Application 3: Synthesis of 2-(4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile

  • Summary of Application : This compound is used in the synthesis of 2-(4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile .

Application 4: Synthesis of dibenzoxazepine analog, as potent sodium channel blocker

  • Summary of Application : This compound is used in the synthesis of a dibenzoxazepine analog, which acts as a potent sodium channel blocker .

Application 5: Synthesis of 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert-butylester

  • Summary of Application : This compound is used in the synthesis of 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert-butylester .

Application 6: Electrophilic Aromatic Substitution

  • Summary of Application : This compound can be used in electrophilic aromatic substitution reactions . The methyl substituent apparently orients the entering substituent preferentially to the 2 and 4 positions .

Safety And Hazards

This compound is labeled with the GHS07 safety symbol, indicating that it may cause eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-bromo-4-fluoro-5-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKJGQRSKKRVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632560
Record name 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-fluoro-5-methyl-2-nitrobenzene

CAS RN

208165-95-1
Record name 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-2-fluorotoluene (7.65 g) was added to concentrated sulfuric acid (40 ml), and potassium nitrate (4.2 g) was added portionwise to the mixture at -20° C. The temperature of the reaction mixture was given back to room temperature to conduct stirring for 3 days, and then poured into ice water to conduct extraction with ethyl acetate. After an organic layer was dried over anhydrous magnesium sulfate, the solvent was distilled off to obtain the title compound (9.9 g) as a pale yellow oil.
Quantity
7.65 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.